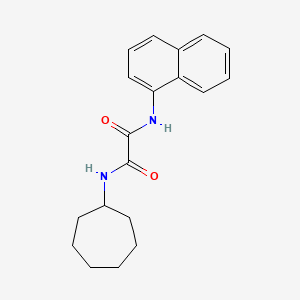

N-cycloheptyl-N'-1-naphthylethanediamide

Description

N-Cycloheptyl-N'-1-naphthylethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a cycloheptyl group and a 1-naphthyl group. This structure confers unique steric and electronic properties due to the bulky cycloaliphatic and polyaromatic substituents.

Properties

IUPAC Name |

N-cycloheptyl-N'-naphthalen-1-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(20-15-10-3-1-2-4-11-15)19(23)21-17-13-7-9-14-8-5-6-12-16(14)17/h5-9,12-13,15H,1-4,10-11H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRSCRWHWQVLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-cycloheptyl-N'-1-naphthylethanediamide with three analogous diamides and sulfonamides from the provided evidence, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Overview of Key Compounds

Structural and Functional Differences

a) N,N'-Diacetyl-1,4-phenylenediamine ()

- Substituents : Two acetyl groups on a phenylenediamine core.

- Properties: Lower molecular weight (192.22 g/mol) and higher polarity due to acetyl groups, enhancing solubility in polar solvents like DMSO or ethanol.

- Contrast with Target Compound: The cycloheptyl and naphthyl groups in the target compound would significantly reduce polarity, favoring solubility in non-polar solvents (e.g., chloroform) .

b) Ranitidine Nitroacetamide ()

- Substituents: Nitro and furan groups linked to a dimethylamino moiety.

- Properties : Bioactive functionality (nitro groups often participate in redox reactions).

c) Bicyclic Sulfonamide ()

- Substituents : A rigid bicyclic terpene scaffold with a sulfonamide group.

- Properties : Chiral centers and steric hindrance influence its use in asymmetric synthesis.

- Contrast with Target Compound : The target compound lacks chiral centers but may exhibit steric effects from the cycloheptyl group, impacting binding affinity in ligand-receptor interactions .

Hypothetical Research Findings

Based on structural analogs:

Solubility : The naphthyl group’s aromaticity may enhance π-π stacking in solid-state structures, reducing solubility compared to phenylenediamine derivatives .

Thermal Stability : Cycloheptyl’s flexibility could lower melting points relative to rigid bicyclic systems (e.g., ) .

Bioactivity: Unlike ranitidine-related compounds, the target compound’s lack of nitro or amino groups may limit direct pharmacological activity but improve stability for long-term material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.